

Structural Confirmation of 3-(Cyclobutylamino)phenol: A Comparative Guide to Analytical Techniques

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Compound of Interest

Compound Name: 3-(Cyclobutylamino)phenol

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The definitive determination of a compound's three-dimensional structure is a critical step in chemical research and drug development. This guide provides a comprehensive overview of the structural confirmation of **3-(Cyclobutylamino)phenol**, with a primary focus on single-crystal X-ray crystallography. While, to date, no public crystallographic data for **3-(Cyclobutylamino)phenol** is available, this document outlines the complete experimental workflow and presents a hypothetical data set based on structurally similar molecules. Furthermore, it offers a comparative analysis with other common analytical techniques, providing researchers with a practical guide to selecting the appropriate methods for structural elucidation.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for unambiguously determining the atomic arrangement within a crystalline solid.^{[1][2]} This method provides precise information about bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding a molecule's physical and chemical properties.

The following table summarizes the expected crystallographic data for **3-(Cyclobutylamino)phenol**, derived from known values for similar small organic molecules.

Parameter	Hypothetical Value
Chemical Formula	C ₁₀ H ₁₃ NO
Formula Weight	163.22 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.0°
Volume	845.5 Å ³
Z	4
Calculated Density	1.28 g/cm ³
Absorption Coefficient	0.08 mm ⁻¹
Temperature	100 K
Wavelength	0.71073 Å (Mo Kα)
R-factor	~4-6%

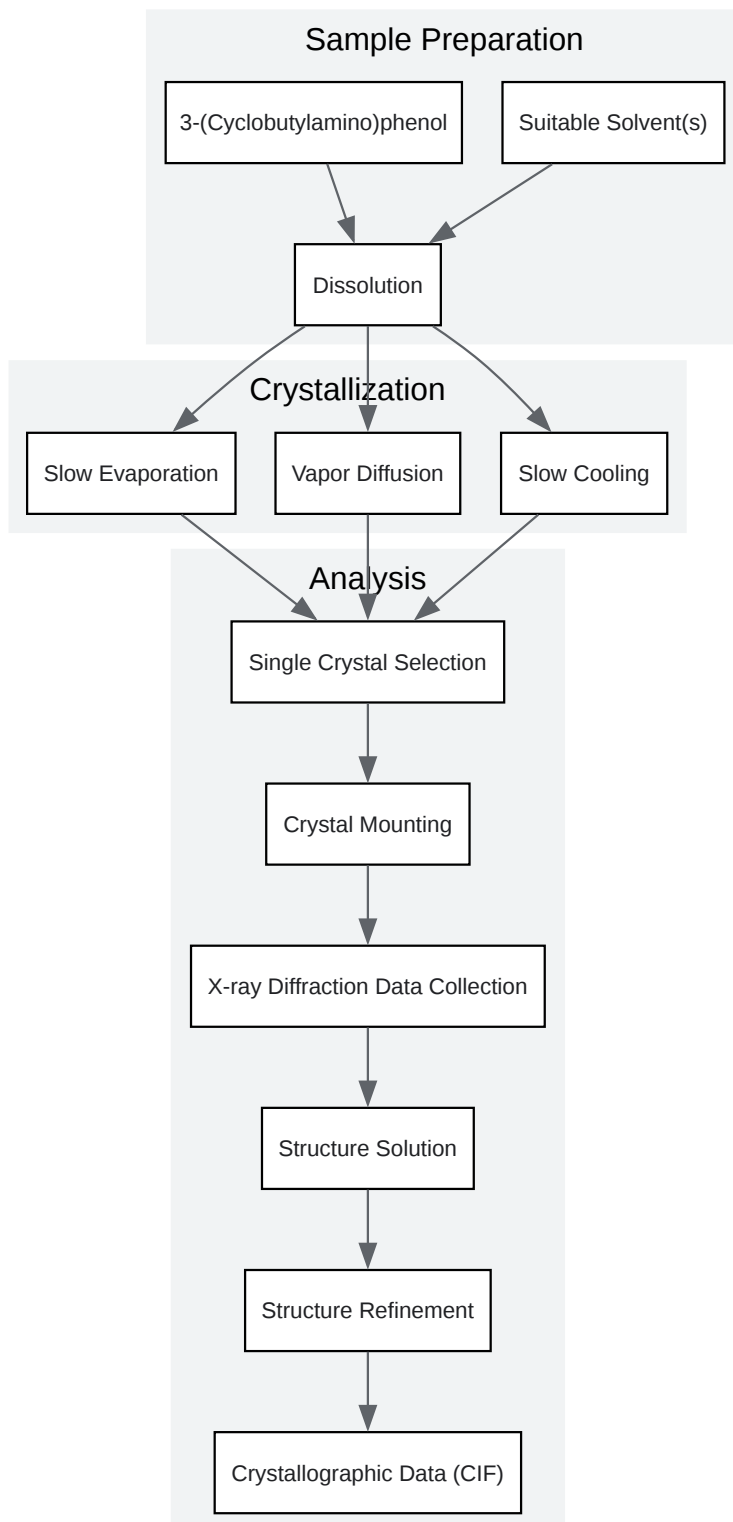
The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.

1. Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[1] For a small organic molecule like **3-(Cyclobutylamino)phenol**, several methods can be employed:

- Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[3] The choice of solvent is crucial and should be one in which the compound is moderately soluble.[3]
- Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.^[4]
2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.
 3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. This initial model is then refined to best fit the experimental data.

Experimental Workflow for X-ray Crystallography



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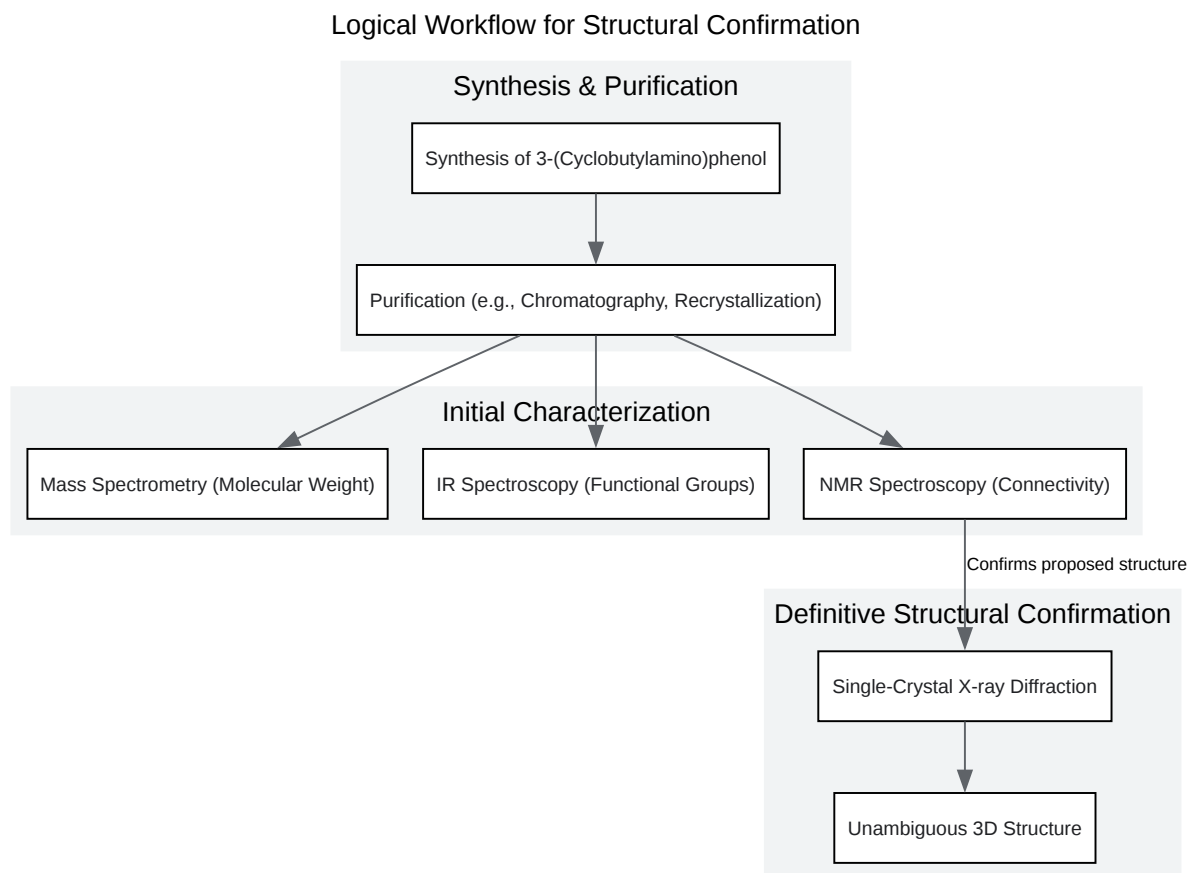
Caption: Workflow for structural determination by X-ray crystallography.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other spectroscopic techniques are essential for a comprehensive characterization of a compound, especially in solution.

Technique	Information Provided	Advantages	Limitations
X-ray Crystallography	Precise 3D atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[2]	Unambiguous structure determination.[2]	Requires high-quality single crystals, which can be challenging to grow.[1] The determined structure is for the solid state only.
NMR Spectroscopy (^1H , ^{13}C)	Information about the chemical environment of atoms, connectivity, and through-space interactions in solution.	Provides detailed structural information in solution, non-destructive.	Does not provide precise bond lengths and angles. Complex spectra can be difficult to interpret for large or symmetric molecules.
Mass Spectrometry (MS)	Provides the molecular weight and elemental composition of the molecule. Fragmentation patterns can offer structural clues.	High sensitivity, requires very small sample amounts.	Does not provide information about the 3D arrangement of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy	Identifies the presence of specific functional groups within the molecule.	Fast and simple to perform.	Provides limited information about the overall molecular structure.

A robust structural confirmation of a new compound typically involves a combination of these techniques.



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Caption: Integrated workflow for the structural confirmation of a novel compound.

Conclusion

The structural confirmation of **3-(Cyclobutylamino)phenol**, like any novel compound, relies on a multi-faceted analytical approach. While techniques such as NMR, MS, and IR spectroscopy

provide crucial initial data on connectivity and composition, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms. The experimental and comparative data presented in this guide offer a comprehensive framework for researchers and scientists in the field of drug discovery and development to effectively plan and execute the structural characterization of new chemical entities.

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